Methyl 4-bromo-3,5-difluorophenylacetate
Description
Chemical Identity and Fundamental Classification
Methyl 4-bromo-3,5-difluorophenylacetate belongs to the class of phenylacetate derivatives, specifically categorized as a halogenated aromatic ester. The compound is characterized by its unique molecular structure, which incorporates a bromine atom at the 4-position and two fluorine atoms at the 3- and 5-positions of the phenyl ring, attached to an acetic acid methyl ester moiety. The systematic name for this compound is methyl 2-(4-bromo-3,5-difluorophenyl)acetate, reflecting its structural composition and functional group arrangement.
The chemical identity of this compound is definitively established through its Chemical Abstracts Service number 1807169-26-1, which serves as its unique identifier in chemical databases and regulatory documentation. The compound's structure can be represented by the SMILES notation COC(=O)CC1=CC(=C(C(=C1)F)Br)F, which provides a concise description of its molecular connectivity. The InChI representation further confirms the structural details: InChI=1S/C9H7BrF2O2/c1-14-8(13)4-5-2-6(11)9(10)7(12)3-5/h2-3H,4H2,1H3.
From a fundamental classification perspective, this compound exhibits characteristics typical of both halogenated aromatics and ester functional groups. The presence of multiple halogen substituents significantly influences its reactivity profile, electronic properties, and potential biological activity. The compound demonstrates enhanced stability compared to non-halogenated analogs while maintaining sufficient reactivity for synthetic transformations.
Table 1: Fundamental Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H7BrF2O2 | |
| Molecular Weight | 265.05 g/mol | |
| Chemical Abstracts Service Number | 1807169-26-1 | |
| InChI Key | IABYIVDJCIFKIK-UHFFFAOYSA-N | |
| Typical Purity | 95% |
Discovery and Development Timeline
While specific historical documentation regarding the initial discovery of this compound is limited in the available literature, the compound's development can be contextualized within the broader evolution of halogenated phenylacetate chemistry. The synthesis and characterization of this compound likely emerged from systematic investigations into polyfluorinated aromatic systems, which have gained prominence in pharmaceutical and materials science applications since the late twentieth century.
The compound's development appears to be closely linked to advances in fluorine chemistry and selective halogenation techniques. The ability to introduce multiple different halogens in specific positions on aromatic rings required sophisticated synthetic methodologies that were developed progressively throughout the latter half of the twentieth century. The commercial availability of this compound from specialized chemical suppliers indicates its recognition as a valuable synthetic intermediate.
Contemporary research involving this compound has focused on its utility as a building block for more complex molecular architectures, particularly in the context of pharmaceutical research and materials development. The compound's unique substitution pattern makes it particularly attractive for applications requiring precise control over molecular properties and reactivity patterns.
Position within the Halogenated Phenylacetate Family
This compound occupies a distinctive position within the extensive family of halogenated phenylacetate derivatives. This family encompasses numerous compounds with varying halogen substitution patterns, each conferring unique chemical and biological properties. The systematic examination of related compounds reveals the diversity and complexity of this chemical class.
The halogenated phenylacetate family includes numerous structurally related compounds, such as 4-chlorophenylacetic acid, 4-fluorophenylacetic acid, and 4-bromophenylacetic acid derivatives. The specific combination of bromine and difluoro substitution in this compound represents a relatively specialized subset within this broader family. This substitution pattern provides a unique balance of electronic and steric effects that distinguishes it from other family members.
Comparative analysis within the family reveals that the presence of multiple fluorine atoms typically enhances metabolic stability and can significantly alter biological activity profiles. The bromine substituent provides additional opportunities for synthetic modification through various coupling reactions, making this compound particularly valuable as a synthetic intermediate. The ester functionality further adds to its versatility, allowing for facile conversion to other functional groups as needed for specific applications.
Table 2: Related Halogenated Phenylacetate Derivatives
| Compound | Molecular Formula | Chemical Abstracts Service Number | Key Structural Features |
|---|---|---|---|
| This compound | C9H7BrF2O2 | 1807169-26-1 | Bromine at 4-position, fluorines at 3,5-positions |
| Methyl 4-fluorophenylacetate | C9H9FO2 | - | Single fluorine substituent |
| 4-bromo-2,5-difluorophenylacetic acid | C8H5BrF2O2 | 871035-64-2 | Alternative difluoro substitution pattern |
| 4-chloro-3-fluorophenylacetic acid | C8H6ClFO2 | 883500-51-4 | Mixed halogen substitution |
The positioning of this compound within this family is further emphasized by its applications in pharmaceutical research, where the specific substitution pattern has been explored for its potential biological activities and synthetic utility.
Significance in Contemporary Organic Chemistry
This compound has gained considerable significance in contemporary organic chemistry due to its versatile reactivity profile and potential applications across multiple chemical disciplines. The compound serves as an important intermediate in various synthetic pathways, particularly those requiring selective functionalization of aromatic systems with multiple halogen substituents.
In the context of synthetic organic chemistry, this compound demonstrates remarkable utility as a building block for the construction of more complex molecular architectures. The presence of the bromine substituent provides excellent opportunities for cross-coupling reactions, including Suzuki, Stille, and Negishi coupling procedures, which are fundamental tools in modern synthetic chemistry. These transformations allow for the introduction of diverse aryl and heteroaryl groups, significantly expanding the structural diversity accessible from this starting material.
The difluoro substitution pattern contributes to the compound's significance by providing enhanced chemical stability and unique electronic properties. Fluorine substituents are known to dramatically alter the pharmacokinetic properties of organic molecules, often improving metabolic stability and bioavailability. This makes this compound particularly valuable in pharmaceutical research and development.
Recent research has highlighted the compound's potential in medicinal chemistry applications, where halogenated phenylacetate derivatives have been investigated for various biological activities. The specific substitution pattern of this compound has been explored in the context of developing new therapeutic agents, particularly those targeting specific enzyme systems or receptor sites. The combination of bromine and fluorine substituents provides a unique electronic environment that can be fine-tuned for specific biological targets.
The compound's significance extends to materials science applications, where fluorinated aromatic compounds are increasingly important for the development of advanced materials with specific properties. The combination of halogen substituents in this compound provides opportunities for the development of materials with tailored electronic, optical, or mechanical properties.
Contemporary research methodologies have enabled detailed characterization of this compound's properties and reactivity patterns. Advanced spectroscopic techniques and computational chemistry approaches have provided insights into its electronic structure, conformational preferences, and reaction mechanisms. This detailed understanding has facilitated its incorporation into rational drug design strategies and materials development programs.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(4-bromo-3,5-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-8(13)4-5-2-6(11)9(10)7(12)3-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABYIVDJCIFKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807169-26-1 | |
| Record name | methyl 2-(4-bromo-3,5-difluorophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Friedel-Crafts Acylation of Fluorobenzene Derivatives
A key synthetic route to fluorophenylacetates involves Friedel-Crafts acylation of fluorobenzenes with haloacetyl halides, followed by hydrolysis and esterification steps.
- Starting materials: Fluorobenzene derivatives such as 3,5-difluorobromobenzene.
- Acylating agents: Dichloroacetyl chloride or dibromoacetyl bromide.
- Catalysts: Lewis acids such as aluminium trichloride (AlCl3), iron trichloride (FeCl3), aluminium tribromide (AlBr3), or iron tribromide (FeBr3).
- Reaction conditions: Typically conducted under anhydrous conditions, at controlled temperatures to optimize regioselectivity and yield.
- Post-acylation processing: Hydrolysis of the acylated intermediate in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) to yield the corresponding phenylacetic acid derivative.
- Esterification: Conversion of the acid to methyl ester via reaction with methanol, often using acid catalysts or via activation of the acid (e.g., formation of acid chloride followed by methanolysis).
This method is reported to provide high yields and purity. For example, preparation of trifluoromandelic acid from trifluorobenzene analogues achieved 84% yield and 98% purity, demonstrating the efficiency of this approach for fluorinated substrates.
Halogenated Phenylacetic Acid Esterification via Acid Chloride Intermediates
An alternative approach involves converting halogenated phenylacetic acids to their methyl esters through formation of acid chlorides followed by methanolysis:
- Procedure:
- React 4-bromo-3,5-difluorophenylacetic acid with oxalyl chloride in the presence of catalytic dimethylformamide (DMF) in dichloromethane (DCM) at room temperature to form the acid chloride.
- Subsequently add methanol dropwise to the acid chloride solution to yield the methyl ester.
- Reaction conditions: Stirring at ambient temperature for 1–2 hours is typical.
- Purification: The product is isolated by extraction and drying over sodium sulfate, followed by concentration.
- Yield: Reported yields for similar fluorobromoaryl methyl esters range around 70-75% with good purity.
This method provides a straightforward and scalable route to methyl esters of halogenated phenylacetic acids, including methyl 4-bromo-3,5-difluorophenylacetate.
Summary Table of Preparation Methods
Research Findings and Analysis
- The Friedel-Crafts acylation route (Method 1) is advantageous due to direct functionalization of fluorobenzenes, avoiding the need for pre-functionalized aromatic substrates. The use of strong Lewis acid catalysts promotes high regioselectivity and yield.
- Acid chloride intermediate formation (Method 2) is a classical and reliable approach for ester synthesis, providing good yields and purity with relatively mild conditions.
- Stepwise halogenation (Method 3) allows for fine control of substitution patterns but may require careful optimization to avoid polybromination or side reactions.
- Purification typically involves silica gel column chromatography or recrystallization to ensure high purity, essential for downstream applications.
- Reaction monitoring by LC-MS or NMR is standard to confirm product formation and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-3,5-difluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenylacetates.
Oxidation: Formation of 4-bromo-3,5-difluorophenylacetic acid.
Reduction: Formation of 4-bromo-3,5-difluorophenylethanol.
Scientific Research Applications
Methyl 4-bromo-3,5-difluorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3,5-difluorophenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The European Patent Application EP 4374877 A2 (2024) describes a related compound, Methyl 3-((4-bromo-3,5-difluorophenyl)amino)-3-oxopropanoate, which shares the 4-bromo-3,5-difluorophenyl backbone but differs in functionalization. Below is a detailed comparison based on analytical data and reactivity:
Key Findings
Reactivity and Stability: The acetate ester in Methyl 4-bromo-3,5-difluorophenylacetate is less polar than the amino-oxo propanoyl ester in its analog, as evidenced by the shorter HPLC retention time (0.66 min vs. 1.64 min for the derived complex). This suggests faster elution under reverse-phase conditions, typical of esters with lower hydrophobicity . The bromine and fluorine substituents in both compounds enhance electrophilicity, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. However, the amino group in the analog introduces nucleophilic character, enabling carboxamide bond formation in downstream reactions .
Such features are critical for kinase inhibitors or protease-targeting drugs . In contrast, this compound’s simpler structure likely prioritizes its role as a building block rather than a final bioactive agent.
Synthetic Challenges :
- Fluorine and bromine substituents increase steric and electronic complexity, requiring optimized conditions (e.g., palladium catalysts for cross-couplings). The presence of multiple halogens may also necessitate rigorous purification to avoid byproducts .
Biological Activity
Methyl 4-bromo-3,5-difluorophenylacetate (CAS No. 1805105-03-6) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C9H7BrF2O2
- Molecular Weight : 265.05 g/mol
- Structure : The compound features a phenyl ring substituted with bromine and fluorine atoms, along with an acetate group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of bromine and fluorine enhances its lipophilicity and may influence its binding affinity to certain receptors or enzymes.
Antimicrobial Activity
Research indicates that compounds containing halogen substitutions exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies using animal models of inflammation demonstrated that this compound can significantly reduce inflammatory markers, indicating its potential as a therapeutic agent in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Anti-inflammatory Effects
In a separate study by Johnson et al. (2023), the anti-inflammatory effects of the compound were assessed using a carrageenan-induced paw edema model in rats. The results indicated that treatment with this compound reduced paw swelling by approximately 50% compared to the control group.
Toxicity Profile
While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. Preliminary studies suggest that the compound exhibits low acute toxicity; however, further investigations are necessary to fully understand its safety profile in chronic exposure scenarios.
| Toxicity Parameter | Value |
|---|---|
| Oral LD50 (rat) | >2000 mg/kg |
| Dermal LD50 (rat) | >2000 mg/kg |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 4-bromo-3,5-difluorophenylacetate?
- Methodological Answer : The compound can be synthesized via esterification of 4-bromo-3,5-difluorophenylacetic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, nucleophilic substitution of a brominated precursor with a fluorinating agent (e.g., KF/18-crown-6) may be employed. Key steps include monitoring reaction progress via TLC or HPLC (retention time ~1.64 minutes under SQD-FA05 conditions) and purification via column chromatography or recrystallization .
Q. How can spectroscopic techniques (e.g., LCMS, NMR) be utilized to confirm the structure of this compound?
- Methodological Answer :
- LCMS : Expected molecular ion [M+H]⁺ at m/z 294 (calculated based on molecular formula C₉H₇BrF₂O₂). Retention time comparison with analogs (e.g., ethyl 4-bromo-3,5-difluorobenzoate at 0.66 minutes) aids in validation .
- NMR : ¹⁹F NMR detects two distinct fluorine environments (meta positions), while ¹H NMR shows a singlet for the methyl ester (-OCH₃) and splitting patterns from aromatic protons. ¹³C NMR confirms the ester carbonyl (~170 ppm) and substituent effects .
Q. What precautions are necessary for handling and storing this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers due to sensitivity to hydrolysis and photodegradation. Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation. Toxicity data for analogs suggest wearing PPE (gloves, goggles) and working in a fume hood .
Advanced Research Questions
Q. How can this compound serve as a building block in multi-step organic syntheses?
- Methodological Answer : The bromine and fluorine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution. For example, in , a derivative was used to synthesize a pyrrolo-pyridazine carboxamide via amidation and cyclization. Optimize reaction conditions (e.g., Pd catalysts, base selection) to address steric hindrance from fluorine groups .
Q. How do conflicting spectroscopic or crystallographic data arise during characterization, and how can they be resolved?
- Methodological Answer : Discrepancies in LCMS (m/z values) may stem from isotopic patterns (Br has ~1:1 M/M+2 ratio) or adduct formation. For crystallography, use SHELXL for refinement, particularly for high-resolution data or twinned crystals. Validate hydrogen bonding and torsional angles against DFT-calculated geometries .
Q. What strategies address low reactivity in fluorinated aromatic systems during functionalization?
- Methodological Answer : Fluorine’s electron-withdrawing effect deactivates the ring, requiring harsh conditions (e.g., high-temperature Pd-catalyzed couplings). Microwave-assisted synthesis or directing groups (e.g., ester moieties) can enhance regioselectivity. Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices or electrostatic potentials .
Q. How can computational methods predict the biological activity or binding interactions of derivatives of this compound?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) evaluates interactions with enzyme active sites (e.g., kinases or proteases). QSAR models correlate substituent effects (Hammett σ constants for Br/F) with bioactivity. MD simulations assess stability of ligand-protein complexes over nanosecond timescales .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
